molecular formula C23H23NO5 B2941505 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-hydroxy-8-(piperidin-1-ylmethyl)-4H-chromen-4-one CAS No. 637753-71-0

3-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-hydroxy-8-(piperidin-1-ylmethyl)-4H-chromen-4-one

Cat. No.: B2941505
CAS No.: 637753-71-0
M. Wt: 393.439
InChI Key: FPOCOMFNUAHZAX-UHFFFAOYSA-N
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Description

3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-7-hydroxy-8-(piperidin-1-ylmethyl)-4H-chromen-4-one (CAS: 637751-93-0) is a synthetic flavonoid derivative with the molecular formula C₂₄H₂₅NO₅ and an average molar mass of 407.466 g/mol . Its structure comprises a chromen-4-one core substituted at position 3 with a 2,3-dihydro-1,4-benzodioxin moiety, a hydroxyl group at position 7, and a piperidin-1-ylmethyl group at position 8. The compound lacks defined stereocenters, as indicated by its stereochemical descriptor (0 of 1 defined stereocenters) .

Properties

IUPAC Name

3-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-hydroxy-8-(piperidin-1-ylmethyl)chromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23NO5/c25-19-6-5-16-22(26)18(15-4-7-20-21(12-15)28-11-10-27-20)14-29-23(16)17(19)13-24-8-2-1-3-9-24/h4-7,12,14,25H,1-3,8-11,13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPOCOMFNUAHZAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=C(C=CC3=C2OC=C(C3=O)C4=CC5=C(C=C4)OCCO5)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-hydroxy-8-(piperidin-1-ylmethyl)-4H-chromen-4-one is a derivative of the chromene class of compounds, which are known for their diverse biological activities. This article delves into the biological activity of this specific compound, exploring its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Characteristics

The molecular formula of the compound is C17H20O5C_{17}H_{20}O_5 with a molecular weight of 296.28 g/mol. The chemical structure features a chromenone backbone substituted with a piperidine moiety and a benzodioxin ring.

Property Value
Molecular Weight296.28 g/mol
Molecular FormulaC17H20O5
LogP1.5854
Polar Surface Area54.3 Ų
Hydrogen Bond Acceptors6
Hydrogen Bond Donors1

Biological Activity Overview

Research indicates that compounds within the chromene class exhibit various biological activities including:

  • Anticancer Activity : Several studies have shown that chromene derivatives can induce apoptosis in cancer cells by targeting tubulin polymerization, leading to cell cycle arrest and apoptosis through caspase activation .
  • Antimicrobial Properties : Chromenes have demonstrated significant antimicrobial activity against various bacterial strains and fungi, suggesting their potential as therapeutic agents in treating infectious diseases .
  • Antioxidant Effects : The presence of hydroxyl groups in the structure enhances the compound's ability to scavenge free radicals, contributing to its antioxidant properties .

The mechanisms underlying the biological activities of this compound include:

  • Inhibition of Tubulin Polymerization : By binding to tubulin at colchicine sites, the compound disrupts microtubule formation, which is crucial for mitosis .
  • Apoptosis Induction : Activation of caspases leads to programmed cell death in cancer cells, reducing tumor growth .
  • Antioxidant Mechanism : The compound's structure allows it to donate electrons and neutralize reactive oxygen species (ROS), thereby protecting cells from oxidative damage .

Case Studies and Research Findings

A number of studies have explored the biological activity of similar chromene derivatives:

  • Study on Anticancer Activity : A study demonstrated that a related chromene derivative exhibited potent cytotoxicity against MCF-7 breast cancer cells with an IC50 value significantly lower than standard chemotherapeutics .
  • Antimicrobial Screening : In vitro tests revealed that another analog showed effective inhibition against Staphylococcus aureus and Escherichia coli, indicating its potential use as an antimicrobial agent .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of substituted chromen-4-ones with modifications at positions 3, 6, 7, and 8. Below is a structural and functional comparison with closely related analogs:

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents Molecular Formula Molar Mass (g/mol) CAS Registry No. Key Features
Target Compound - 3 : 2,3-dihydro-1,4-benzodioxin
- 7 : Hydroxy
- 8 : Piperidin-1-ylmethyl
C₂₄H₂₅NO₅ 407.466 637751-93-0 No stereocenters; moderate lipophilicity
3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-6-ethyl-7-hydroxy-8-[(2-methylpiperidinyl)methyl]-4H-chromen-4-one <sup>a</sup> - 3 : 2,3-dihydro-1,4-benzodioxin
- 6 : Ethyl
- 7 : Hydroxy
- 8 : 2-Methylpiperidinylmethyl
C₂₅H₂₇NO₅ 421.49 610759-68-7 Enhanced lipophilicity due to ethyl group; 0 defined stereocenters
3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-8-[(dimethylamino)methyl]-7-hydroxy-6-propyl-2-(trifluoromethyl)-4H-chromen-4-one <sup>b</sup> - 3 : 2,3-dihydro-1,4-benzodioxin
- 6 : Propyl
- 7 : Hydroxy
- 8 : Dimethylaminomethyl
- 2 : Trifluoromethyl
C₂₄H₂₄F₃NO₅ 463.458 171008-84-7 High electronegativity from CF₃ group; potential metabolic stability
8-(1-Azepanylmethyl)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-hydroxy-4H-chromen-4-one <sup>c</sup> - 3 : 2,3-dihydro-1,4-benzodioxin
- 7 : Hydroxy
- 8 : Azepanylmethyl (7-membered ring)
C₂₅H₂₇NO₅ 407.46 N/A Increased conformational flexibility due to azepane vs. piperidine

<sup>a</sup> Ethyl group at position 6 enhances steric bulk; 2-methylpiperidine introduces chirality but undefined in this analog.
<sup>b</sup> Trifluoromethyl group at position 2 improves electronegativity and membrane permeability.
<sup>c</sup> Azepanylmethyl substituent (7-membered ring) may alter binding kinetics compared to 6-membered piperidine.

Key Structural and Functional Insights

The trifluoromethyl group in analog <sup>b</sup> significantly elevates electronegativity, which may improve metabolic stability and target binding .

Conformational Flexibility :

  • The azepanylmethyl group in analog <sup>c</sup> introduces a larger, more flexible 7-membered ring compared to the piperidine group in the target compound. This could influence receptor interaction dynamics .

Stereochemical Considerations: Both the target compound and analog <sup>a</sup> lack defined stereocenters, simplifying synthesis but limiting enantioselective applications.

Pharmacophore Diversity :

  • The benzodioxin moiety (common across all compounds) is associated with antioxidant and anti-inflammatory activity, while chromen-4-one derivatives are explored for kinase inhibition .

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